N,3-dimethyl-N-(2-methylcyclohexyl)-1,2-oxazole-5-carboxamide
Description
N,3-dimethyl-N-(2-methylcyclohexyl)-1,2-oxazole-5-carboxamide is a chemical compound with a complex structure that includes an oxazole ring, a carboxamide group, and a cyclohexyl group
Properties
IUPAC Name |
N,3-dimethyl-N-(2-methylcyclohexyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-6-4-5-7-11(9)15(3)13(16)12-8-10(2)14-17-12/h8-9,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMXNWHZMCBZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N,3-dimethyl-N-(2-methylcyclohexyl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring and subsequent functionalization to introduce the carboxamide and cyclohexyl groups. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent quality and scalability.
Chemical Reactions Analysis
N,3-dimethyl-N-(2-methylcyclohexyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,3-dimethyl-N-(2-methylcyclohexyl)-1,2-oxazole-5-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N,3-dimethyl-N-(2-methylcyclohexyl)-1,2-oxazole-5-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
N,3-dimethyl-N-(2-methylcyclohexyl)-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:
N,3-dimethyl-N-(2-methylcyclohexyl)aniline: This compound shares a similar cyclohexyl group but differs in the presence of an aniline group instead of an oxazole ring.
N,3-dimethyl-N-(2-methylcyclohexyl)benzamide: Similar in structure but contains a benzamide group instead of an oxazole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
